molecular formula C22H21N5O3 B6584436 N-(4-ethylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1251544-38-3

N-(4-ethylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

Cat. No.: B6584436
CAS No.: 1251544-38-3
M. Wt: 403.4 g/mol
InChI Key: ANWXRUXUYHRUKQ-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a heterocyclic compound featuring a fused triazolo-pyrazine core. The structure includes:

  • Triazolo[4,3-a]pyrazin-3-one: A bicyclic system with a 1,2,4-triazole ring fused to a pyrazine moiety, stabilized by a 3-oxo group.
  • Acetamide side chain: A 2-yl-acetamide group linked to a 4-ethylphenyl ring, contributing to hydrogen bonding and target affinity.

This compound is hypothesized to exhibit biological activity related to kinase inhibition or antimicrobial effects, based on structural analogs in the literature .

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-3-16-6-8-17(9-7-16)24-19(28)14-27-22(29)26-13-12-23-21(20(26)25-27)30-18-10-4-15(2)5-11-18/h4-13H,3,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWXRUXUYHRUKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The inhibition of the pH-dependent fusion in the endosome compartment disrupts the Arenavirus life cycle, preventing the virus from replicating within the host cell. This disruption affects the downstream effects of the Arenavirus infection, potentially reducing the severity of the disease caused by the virus.

Result of Action

The result of the action of F3406-4987 is the inhibition of Arenavirus multiplication. By preventing the virus from replicating within the host cell, the compound could potentially reduce the severity of the disease caused by the virus.

Action Environment

The action of F3406-4987 is influenced by the pH of the endosome compartment within the host cell. The compound specifically interferes with the pH-dependent fusion mediated by the Arenavirus glycoprotein GP2. Therefore, changes in the pH of the endosome compartment could potentially influence the compound’s action, efficacy, and stability.

Biological Activity

N-(4-ethylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a complex organic compound classified under fused heterocyclic compounds. This compound exhibits significant potential for various pharmacological applications due to its diverse biological activities. Its structure suggests interactions with specific biological targets, making it a candidate for further investigation in medicinal chemistry.

Molecular Structure and Properties

The molecular formula of this compound is C20H22N4O3C_{20}H_{22}N_{4}O_{3}, with a molecular weight of approximately 366.42 g/mol. The compound contains multiple functional groups that contribute to its reactivity and potential interactions within biological systems.

Biological Activity

The biological activity of this compound can be categorized into several areas:

1. Antimicrobial Activity:
Studies indicate that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with triazole and pyrazine moieties have shown effectiveness against various pathogens due to their ability to disrupt microbial cellular processes.

2. Anticancer Potential:
Research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated that it may inhibit the growth of cancer cells by interfering with specific signaling pathways or cellular mechanisms. The structure's complexity allows for diverse interactions with cancer-related targets.

3. Ion Channel Modulation:
The compound is also being explored for its role in modulating ion channels, which are critical for numerous physiological functions. This activity could lead to therapeutic applications in treating diseases related to ion channel dysfunction.

The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions such as temperature and solvent choice. The mechanism of action is likely linked to the modulation of enzyme pathways or receptor interactions that are relevant to its pharmacological effects.

Data Table: Biological Activity Summary

Activity Type Description References
AntimicrobialExhibits activity against various pathogens; potential for broad-spectrum use.,
AnticancerInhibits growth of cancer cells; affects signaling pathways. ,
Ion Channel ModulationPotential therapeutic application in diseases related to ion channel dysfunction.,

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds within the same structural class as this compound:

  • Anticancer Screening: A study identified novel anticancer compounds through screening drug libraries on multicellular spheroids, highlighting the importance of structural diversity in enhancing biological activity .
  • Antimicrobial Studies: Research on thiazole-bearing molecules demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria . Similar methodologies could be applied to explore the antimicrobial potential of this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and functional features of the target compound with analogs from the provided evidence:

Compound Core Structure Substituents Key Differences Biological Activity/Notes References
Target Compound Triazolo[4,3-a]pyrazin-3-one 8-(4-Methylphenoxy), N-(4-ethylphenyl)acetamide Reference standard for comparison. Hypothesized kinase inhibition; enhanced lipophilicity due to ethyl and methyl groups. N/A
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo-triazolo[4,3-a]pyrazin-2-yl}-N-(4-methoxybenzyl)acetamide Triazolo[4,3-a]pyrazin-3-one 8-(4-Chlorobenzylthio), N-(4-methoxybenzyl)acetamide Sulfur replaces oxygen at position 8; chloro and methoxy groups alter electronics. Potential antimicrobial activity (sulfur enhances reactivity with thiol-binding targets).
2-[8-(2-Methylphenoxy)-3-oxo-triazolo[4,3-a]pyrazin-2-yl]-N-(4-methylbenzyl)acetamide Triazolo[4,3-a]pyrazin-3-one 8-(2-Methylphenoxy), N-(4-methylbenzyl)acetamide Ortho-methylphenoxy and benzyl vs. ethylphenyl acetamide. Reduced steric hindrance may improve binding kinetics.
8-Amino-6-[4-(4-benzylpiperazin-1-yl)phenyl]-2-phenyl-triazolo[4,3-a]pyrazin-3-one Triazolo[4,3-a]pyrazin-3-one 6-(4-Benzylpiperazinylphenyl), 2-phenyl, 8-amino Amino group at position 8; benzylpiperazine enhances solubility and CNS penetration. Tested for antipsychotic activity; amino group may facilitate hydrogen bonding.
N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide Quinazolinone-thiazolidinone hybrid Thio-linked quinazolinone and thiazolidinone Different core (quinazolinone); sulfur bridges increase metabolic stability. Antimicrobial properties reported; thiol groups target bacterial enzymes.

Structural and Functional Analysis

Core Heterocycle Modifications

  • Triazolo-pyrazine vs.
  • Sulfur vs. Oxygen Bridges: Compounds with 8-sulfanyl substituents () exhibit higher electrophilicity, whereas phenoxy groups (target compound) provide better π-π interactions .

Substituent Effects

  • Phenoxy vs. Benzylthio: The 4-methylphenoxy group in the target compound increases lipophilicity (logP ~3.2 estimated) compared to the polar 4-chlorobenzylthio group (logP ~2.8) .
  • Acetamide Linkers : The 4-ethylphenyl acetamide in the target compound enhances metabolic stability over 4-methoxybenzyl analogs (), which are prone to demethylation .

Preparation Methods

Formation of the Triazolopyrazine Core

The triazolopyrazine scaffold is synthesized via cyclization reactions, typically starting from pyrazine derivatives. A validated approach involves the reaction of 2-chloropyrazine with hydrazine hydrate to form a dihydrazine intermediate . Key steps include:

  • Step 1 : In ethanol, 2-chloropyrazine reacts with hydrazine hydrate at 58–61°C for 15 hours, yielding a dihydrazine intermediate .

  • Step 2 : Cyclization is achieved using trifluoroacetic anhydride (TFAA) and methanesulfonic acid under reflux (110°C), forming the triazolopyrazine ring .

Table 1: Reaction Conditions for Core Formation

ParameterValueCitation
Temperature58–61°C (Step 1); 110°C (Step 2)
ReagentsHydrazine hydrate, TFAA, MeSO₃H
Reaction Time15 hours (Step 1); 42–60 hours (Step 2)

Introduction of the 4-Methylphenoxy Group

Position 8 of the triazolopyrazine core is functionalized via nucleophilic aromatic substitution (SNAr). A chlorine atom at position 8 is replaced by 4-methylphenol under alkaline conditions :

  • Step 3 : The chlorinated triazolopyrazine intermediate reacts with 4-methylphenol in chlorobenzene at 50°C in the presence of potassium carbonate .

  • Optimization : Elevated temperatures (80–100°C) and polar aprotic solvents (e.g., DMF) improve substitution efficiency .

Table 2: Phenoxy Group Introduction Parameters

ParameterValueCitation
SolventChlorobenzene or DMF
BaseK₂CO₃
Yield75–85%

Attachment of the Acetamide Side Chain

The acetamide moiety is introduced via a two-step acylation and amidation sequence:

  • Step 4 : The triazolopyrazine intermediate undergoes acylation with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C .

  • Step 5 : The resulting chloroacetamide reacts with 4-ethylaniline in ethanol under reflux, forming the final acetamide derivative .

Critical Considerations :

  • Catalysis : Triethylamine (TEA) is used to scavenge HCl during acylation .

  • Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures enhances purity (>99%) .

Table 3: Acetamide Functionalization Conditions

ParameterValueCitation
Acylating AgentChloroacetyl chloride
Coupling Amine4-Ethylaniline
SolventDCM (Step 4); Ethanol (Step 5)

Industrial-Scale Production Strategies

For large-scale synthesis, continuous flow reactors and catalytic hydrogenation are employed to improve yield and reduce waste:

  • Flow Chemistry : Microreactors enable precise temperature control during cyclization, reducing side reactions .

  • Catalytic Hydrogenation : Palladium on carbon (Pd/C) facilitates deprotection steps under mild conditions (25°C, 1 atm H₂) .

Table 4: Industrial Process Parameters

ParameterValueCitation
Catalyst5% Pd/C
Hydrogen Pressure1 atm
Throughput10–20 kg/day

Purification and Characterization

Final purification involves sequential crystallization and chromatographic steps:

  • Crystallization : The crude product is dissolved in hot ethanol and cooled to 0°C, yielding needle-like crystals .

  • Chromatography : Silica gel columns with ethyl acetate/hexane (3:7) remove residual impurities .

Analytical Data :

  • HPLC Purity : >99% .

  • Melting Point : 182–184°C (decomposition observed above 185°C) .

Q & A

Basic: What are the optimal synthetic routes for N-(4-ethylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide?

The synthesis typically involves a multi-step approach:

  • Core Formation : Condensation reactions to construct the triazolo-pyrazine core, often starting with pyrazine derivatives and triazole precursors.
  • Substitution Steps : Introduction of the 4-methylphenoxy group at position 8 via nucleophilic aromatic substitution, requiring anhydrous conditions and catalysts like Lewis acids .
  • Acetamide Coupling : Reaction of the intermediate with N-(4-ethylphenyl)acetamide using coupling agents (e.g., EDC/HOBt) in polar aprotic solvents (e.g., DMF) .
    Critical Conditions :
  • Temperature control (10–25°C) to minimize side reactions like hydrolysis .
  • Solvent optimization (e.g., ethanol for solubility, DMSO for reactivity) .

Advanced: How can researchers resolve contradictions in reaction yields when varying substituents on the triazolo-pyrazine core?

  • Systematic Screening : Use Design of Experiments (DOE) to isolate variables (e.g., steric effects of 4-methylphenoxy vs. bulkier substituents) impacting yield .
  • Mechanistic Studies : Employ kinetic analysis (e.g., time-resolved NMR) to identify rate-limiting steps. For example, electron-withdrawing groups on the phenyl ring may slow substitution kinetics .
  • Cross-Validation : Compare results with structurally analogous compounds (e.g., piperazine or pyrrolidine derivatives) to identify trends in reactivity .

Basic: What analytical techniques confirm the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and acetamide coupling .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation and detection of synthetic byproducts .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) to quantify impurities; >95% purity is typical for pharmacological studies .

Advanced: How to design kinase inhibition assays for this compound?

  • Target Selection : Prioritize kinases with structural homology to targets of similar triazolo-pyrazines (e.g., VEGF receptor or MAPK pathways) .
  • Assay Protocol :
    • Use recombinant kinase domains in ATP-competitive assays (e.g., ADP-Glo™).
    • Measure IC50 values at varying ATP concentrations to assess binding mode .
    • Validate hits with cellular assays (e.g., phosphorylation inhibition in HEK293 cells) .

Basic: What are common side reactions during synthesis, and how are they mitigated?

  • Hydrolysis of Acetamide : Occurs under acidic or high-temperature conditions. Mitigation: Use neutral pH buffers and low temperatures (<30°C) during coupling .
  • Oxidation of Phenoxy Groups : Prevented by conducting reactions under inert atmospheres (N2/Ar) and avoiding strong oxidizing agents .

Advanced: What computational approaches predict biological targets and binding modes?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into kinase ATP-binding pockets. Focus on conserved residues (e.g., hinge region) .
  • MD Simulations : Run 100-ns simulations to assess stability of ligand-protein complexes. Analyze hydrogen bonding with catalytic lysine or aspartate residues .
  • SAR Modeling : QSAR models trained on triazolo-pyrazine derivatives can predict activity cliffs for structural optimizations .

Basic: How to address solubility challenges in biological assays?

  • Solvent Systems : Use DMSO for stock solutions (≤1% final concentration to avoid cytotoxicity) .
  • Formulation Aids : Co-solvents (e.g., PEG-400) or cyclodextrin-based encapsulation to enhance aqueous solubility .

Advanced: What considerations are critical for in vivo pharmacokinetic studies?

  • Bioavailability : Assess logP (optimal range: 2–4) and plasma protein binding (equilibrium dialysis) to predict tissue penetration .
  • Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., oxidation of the ethylphenyl group). Introduce fluorine or methyl groups to block metabolism .
  • Toxicology Screening : Evaluate hepatotoxicity (ALT/AST levels) and cardiotoxicity (hERG channel inhibition) in rodent models .

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